molecular formula C14H22N2O5 B2499994 2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-55-9

2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No. B2499994
CAS RN: 1418113-55-9
M. Wt: 298.339
InChI Key: XNMMAHIXPOOFOS-SECBINFHSA-N
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Description

The compound "2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid" is a derivative of oxazole, which is a five-membered heterocyclic compound containing both nitrogen and oxygen in the ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect the amino functionality. The presence of the Boc group suggests that this compound could be an intermediate or a product in the synthesis of peptides or peptidomimetics.

Synthesis Analysis

The synthesis of tert-alkyl amino hydroxy carboxylic acids, which are structurally related to the compound , can be achieved through an oxazolone-mediated ene-type reaction with enol ethers, followed by a reduction step using sodium borohydride (NaBH4) . This method provides a pathway to synthesize a variety of biologically active natural products that contain similar structural motifs.

Molecular Structure Analysis

The molecular structure and conformation of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, have been analyzed using X-ray crystallography . The study revealed the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. The molecule forms intermolecular hydrogen bonds, creating dimers and infinite chains, which are influenced by the presence of tert-butyl groups. Although the compound is not identical, similar conformational features and intermolecular interactions may be expected due to the presence of the Boc group and the carboxylic acid moiety.

Chemical Reactions Analysis

The oxazolone ring is a reactive moiety that can participate in various chemical reactions. For instance, oxazolones can be involved in carbodiimide-mediated reactions in peptide synthesis, leading to the formation of peptide bonds . The reactivity of oxazolones can also be manipulated to form different types of heterocycles, such as triazoles, which are valuable in medicinal chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not directly reported in the provided papers, we can infer that the compound is likely to be solid at room temperature based on the structural similarity to other carboxylic acid derivatives. The presence of the oxazole ring and the Boc group suggests that the compound may have moderate polarity and could be soluble in organic solvents. The Boc group also provides steric bulk, which may influence the solubility and reactivity of the compound.

Scientific Research Applications

Enantioselective Synthesis

Enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was achieved with high optical purity via a Pd-catalyzed amide coupling and subsequent oxazole formation, showcasing its application in creating oxazole subunit positional isomers in macrocyclic azole peptides without racemization. This process highlights the compound's significance in synthesizing enantioselective structures, valuable in pharmaceutical and biochemical research (Magata et al., 2017).

Lipase-Catalyzed Synthesis

The compound's utility is further demonstrated in the lipase-catalyzed regioselective lactamization, forming N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, indicating its role in the synthesis of cyclic compounds. This enzymatic approach, facilitated by SpinChem rotating flow cell technology, emphasizes the environmentally friendly and efficient synthesis of complex cyclic structures, relevant in developing new chemical entities (Aurell et al., 2014).

Amino Acid Derivatives for Anticancer Agents

Functionalized amino acid derivatives synthesized from the compound have been evaluated for in vitro cytotoxicity against human cancer cell lines, showcasing its potential in anticancer drug development. Specific derivatives exhibited promising cytotoxicity, underlining the importance of these compounds in designing new anticancer agents (Kumar et al., 2009).

Heterogeneous and Recyclable Catalysis

The compound has been utilized in N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient, heterogeneous, and recyclable catalyst, emphasizing its role in the development of green chemistry methodologies. This catalytic process enables chemoselective protection of amines, crucial for peptide synthesis and modification of pharmaceuticals (Heydari et al., 2007).

Peptide Synthesis and Modification

The synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, including derivatives of the compound, illustrates its utility in peptide chemistry. These derivatives serve as building blocks for synthesizing peptides with specific properties, such as increased stability or novel biological activity, relevant for therapeutic applications (Schutkowski et al., 2009).

Mechanism of Action

The Boc group acts as a protecting group in organic synthesis . It’s used to prevent certain functional groups from reacting until the desired steps of the synthesis are complete .

Future Directions

The use of flow microreactor systems for the introduction of the Boc group is a promising area of research . It offers a more sustainable and efficient method for the synthesis of complex organic compounds .

properties

IUPAC Name

5-methyl-2-[(1R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-7(2)9(16-13(19)21-14(4,5)6)11-15-10(12(17)18)8(3)20-11/h7,9H,1-6H3,(H,16,19)(H,17,18)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMMAHIXPOOFOS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(C(C)C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@@H](C(C)C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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